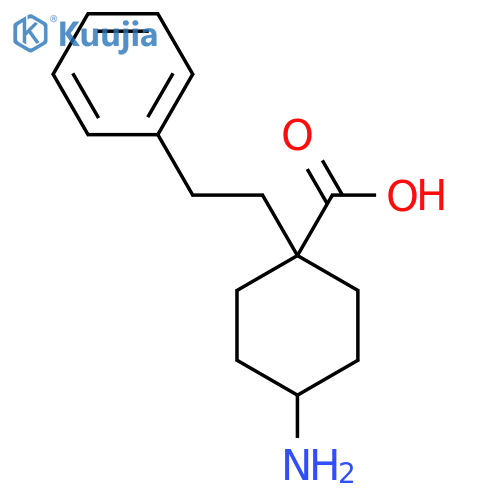

Cas no 2228221-57-4 (4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid)

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid

- EN300-1863939

- 2228221-57-4

-

- インチ: 1S/C15H21NO2/c16-13-7-10-15(11-8-13,14(17)18)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2,(H,17,18)

- InChIKey: RPPQQHVHYYKTPT-UHFFFAOYSA-N

- ほほえんだ: OC(C1(CCC2C=CC=CC=2)CCC(CC1)N)=O

計算された属性

- せいみつぶんしりょう: 247.157228913g/mol

- どういたいしつりょう: 247.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1863939-2.5g |

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid |

2228221-57-4 | 2.5g |

$2688.0 | 2023-09-18 | ||

| Enamine | EN300-1863939-5.0g |

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid |

2228221-57-4 | 5g |

$3977.0 | 2023-06-02 | ||

| Enamine | EN300-1863939-0.1g |

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid |

2228221-57-4 | 0.1g |

$1207.0 | 2023-09-18 | ||

| Enamine | EN300-1863939-0.25g |

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid |

2228221-57-4 | 0.25g |

$1262.0 | 2023-09-18 | ||

| Enamine | EN300-1863939-0.5g |

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid |

2228221-57-4 | 0.5g |

$1316.0 | 2023-09-18 | ||

| Enamine | EN300-1863939-10g |

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid |

2228221-57-4 | 10g |

$5897.0 | 2023-09-18 | ||

| Enamine | EN300-1863939-1.0g |

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid |

2228221-57-4 | 1g |

$1371.0 | 2023-06-02 | ||

| Enamine | EN300-1863939-0.05g |

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid |

2228221-57-4 | 0.05g |

$1152.0 | 2023-09-18 | ||

| Enamine | EN300-1863939-10.0g |

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid |

2228221-57-4 | 10g |

$5897.0 | 2023-06-02 | ||

| Enamine | EN300-1863939-1g |

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid |

2228221-57-4 | 1g |

$1371.0 | 2023-09-18 |

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

7. Book reviews

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acidに関する追加情報

Introduction to 4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid (CAS No: 2228221-57-4)

4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid, identified by the CAS number 2228221-57-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexane core substituted with an amino group and a (2-phenylethyl) side chain, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound makes it a valuable scaffold for drug discovery and medicinal chemistry research.

The structural framework of 4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid incorporates several key features that contribute to its pharmacological relevance. The cyclohexane ring provides a rigid, three-dimensional scaffold that can mimic the conformational preferences of biologically active molecules. Additionally, the presence of both an amino group and a phenyl-substituted ethyl group introduces potential sites for hydrogen bonding, hydrophobic interactions, and other critical molecular recognition events. These characteristics make the compound a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been growing interest in the synthesis and functionalization of cyclohexane derivatives due to their prevalence in natural products and their ability to interact with biological targets. The specific substitution pattern in 4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid positions it as a versatile building block for constructing more complex molecules. Researchers have leveraged this compound to develop libraries of derivatives with tailored properties for use in high-throughput screening campaigns aimed at identifying new drug candidates.

One of the most compelling aspects of 4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid is its potential as a precursor for biologically active molecules. The amino group can be further functionalized through various chemical reactions, such as acylation, alkylation, or coupling with other heterocycles, to generate a wide range of pharmacophores. Similarly, the (2-phenylethyl) side chain offers opportunities for modifications that can enhance binding affinity or selectivity against specific biological targets. These synthetic possibilities have made this compound an attractive subject for medicinal chemists seeking to develop innovative treatments for various diseases.

The pharmacological profile of 4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid has been the focus of several recent studies. Initial investigations have suggested that this compound may exhibit properties relevant to neurological disorders, including potential effects on neurotransmitter systems. The structural similarity between this molecule and known bioactive agents has prompted researchers to explore its interactions with enzymes and receptors involved in neural signaling pathways. Preliminary data indicate that derivatives of this compound may modulate the activity of these targets, offering a promising avenue for therapeutic intervention.

Moreover, the cyclohexane scaffold in 4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid is known to be compatible with various computational modeling techniques, which have become increasingly important in modern drug discovery. Molecular docking studies have been employed to predict how this compound might bind to biological targets, providing insights into its potential mechanism of action. These computational approaches have complemented experimental efforts by identifying promising derivatives for further validation.

The synthesis of 4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid represents another area of significant interest. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as asymmetric synthesis and catalytic transformations have been particularly useful in constructing the complex stereochemistry present in this molecule. These advancements have not only facilitated the production of the compound but also paved the way for its widespread use in medicinal chemistry applications.

In conclusion, 4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid (CAS No: 2228221-57-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and synthetic versatility make it an invaluable tool for drug discovery efforts aimed at addressing various therapeutic challenges. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation medications.

2228221-57-4 (4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid) 関連製品

- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)

- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)

- 2034454-70-9(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide)

- 2137697-03-9(1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-)

- 849899-30-5(2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclopentyl)acetamide)

- 1804725-75-4(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 1049386-94-8(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide)

- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)

- 1361574-94-8(2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl)

- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)